

ATTO 590 Amine: Application Notes and Protocols for Live-Cell Imaging

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Compound of Interest

Compound Name: ATTO 590 amine

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Introduction

ATTO 590 is a fluorescent label belonging to the rhodamine class of dyes, recognized for its exceptional performance in advanced fluorescence imaging applications.^{[1][2]} Its key characteristics include strong absorption, high fluorescence quantum yield, and remarkable thermal and photostability.^{[1][2]} These properties make ATTO 590 an ideal candidate for a range of live-cell imaging techniques, from conventional fluorescence microscopy to cutting-edge super-resolution methods.^{[1][3]} This document provides detailed application notes and protocols for the effective use of **ATTO 590 amine** in live-cell imaging experiments. The amine-functionalized version of ATTO 590 is particularly useful for conjugation to molecules with activated carboxylic acid groups, such as NHS esters.^[4]

Key Features and Applications

ATTO 590 is a moderately hydrophilic dye with a fluorescence emission in the orange-red region of the visible spectrum.^{[1][5]} It is well-suited for a variety of applications, including:

- **Live-Cell Imaging:** Its cell permeability under specific conditions allows for the staining of intracellular structures in living cells.^{[6][7]}
- **Super-Resolution Microscopy:** ATTO 590 is highly suitable for techniques such as Stimulated Emission Depletion (STED), Photoactivated Localization Microscopy (PALM), and direct

Stochastic Optical Reconstruction Microscopy (dSTORM).[1][3]

- **Single-Molecule Detection:** The high brightness and photostability of ATTO 590 are advantageous for detecting individual fluorescently labeled molecules.[1][3]
- **Flow Cytometry (FACS):** The dye's spectral properties make it compatible with common laser lines used in flow cytometers.[1][5]
- **Fluorescence In-Situ Hybridization (FISH):** ATTO 590 can be used to label nucleic acid probes for the detection of specific DNA or RNA sequences within cells.[1][5]

Quantitative Data Summary

The following table summarizes the key photophysical properties of ATTO 590.

Property	Value	Reference
Excitation Maximum (λ_{abs})	593 nm	[3][4]
Emission Maximum (λ_{em})	622 nm	[3][4]
Molar Extinction Coefficient (ϵ_{max})	$1.2 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$	[3][4]
Fluorescence Quantum Yield (η_{fl})	80%	[3][4]
Fluorescence Lifetime (τ_{fl})	3.7 ns	[2][3]
Correction Factor (CF260)	0.39	[3][4]
Correction Factor (CF280)	0.43 - 0.44	[3][8]

Experimental Protocols

Protocol 1: General Protein Labeling with Amine-Reactive Dyes

This protocol describes the general procedure for labeling proteins with an amine-reactive derivative of ATTO 590 (e.g., ATTO 590 NHS-ester). This is a common method for attaching the

fluorophore to primary amines (e.g., lysine residues) on a protein of interest.

Materials:

- Protein of interest (2-10 mg/mL in amine-free buffer)
- ATTO 590 NHS-ester
- Amine-free buffer (e.g., PBS, MES, or HEPES at pH 8.2-8.5)[8]
- 1 M Sodium bicarbonate solution
- Anhydrous Dimethylformamide (DMF)
- Gel filtration column (e.g., Sephadex G-25)[8]

Procedure:

- Buffer Exchange: Ensure the protein solution is free of amine-containing buffers like Tris or glycine. If necessary, perform buffer exchange into an appropriate amine-free buffer.[8]
- pH Adjustment: Adjust the pH of the protein solution to 8.2-8.5 using 1 M sodium bicarbonate to ensure the primary amino groups are deprotonated and reactive.[8]
- Dye Preparation: Immediately before use, dissolve the ATTO 590 NHS-ester in DMF to a concentration of 10 mg/mL.[8]
- Labeling Reaction: Add the dissolved dye to the protein solution. The optimal molar ratio of dye to protein will need to be determined empirically but a starting point is a 5-10 fold molar excess of the dye.
- Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle shaking, protected from light.[8]
- Purification: Separate the labeled protein from the unreacted dye using a gel filtration column.[8]

- **Determination of Degree of Labeling (DOL):** Measure the absorbance of the conjugate at 280 nm and 594 nm to determine the protein concentration and the dye concentration, respectively. This allows for the calculation of the average number of dye molecules per protein.
- **Storage:** Store the labeled protein under the same conditions as the unlabeled protein, typically in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[\[9\]](#)

Protocol 2: Live-Cell Staining of Intracellular Structures

This protocol is adapted from studies demonstrating the use of ATTO dyes for live-cell imaging.
[\[6\]](#)[\[10\]](#)

Materials:

- Live cells cultured on coverslips or in imaging dishes
- ATTO 590 NHS-ester
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phenol red-free cell culture medium (e.g., DMEM)
- Phosphate-Buffered Saline (PBS)

Procedure:

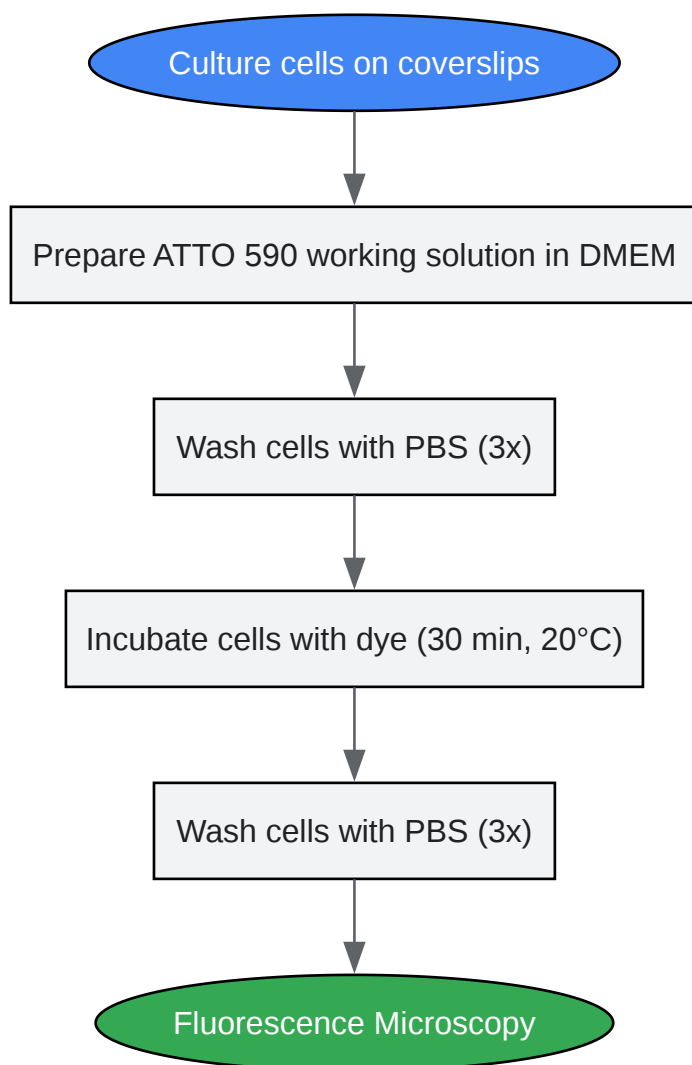
- **Dye Stock Solution:** Prepare a 3 mM stock solution of ATTO 590 NHS-ester in DMSO. Store at -20°C.[\[6\]](#)[\[10\]](#)
- **Working Solution:** Dilute the stock solution in phenol red-free DMEM to the desired working concentration. A concentration of 1.5 µM has been shown to be effective for staining mitochondria-like structures in U2OS cells.[\[6\]](#)[\[7\]](#)[\[10\]](#)
- **Cell Incubation:** Wash the cells three times with PBS. Incubate the cells with the dye working solution for 30 minutes. The incubation temperature can influence the staining pattern;

incubation at 20°C has been shown to reduce non-specific dot-like signals compared to 37°C.[6]

- Washing: After incubation, wash the cells three times with PBS to remove excess dye.
- Imaging: Image the stained cells using a fluorescence microscope equipped with appropriate filters for ATTO 590 (Excitation: ~594 nm, Emission: ~622 nm).

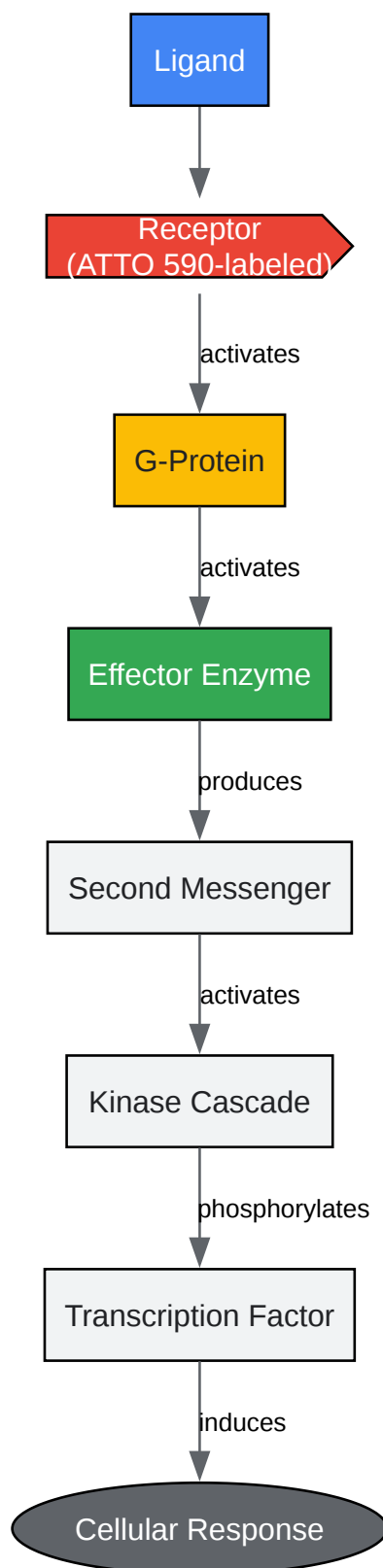
Diagrams

Caption: Workflow for labeling proteins with ATTO 590 NHS-ester.



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Caption: Workflow for live-cell staining with ATTO 590.



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Caption: A generic G-protein coupled receptor signaling pathway.

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